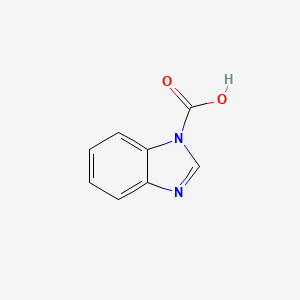

1h-Benzimidazole-1-carboxylic acid

Overview

Description

1H-Benzimidazole-1-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process .

Synthesis Analysis

An efficient one-pot conversion of carboxylic acids into benzimidazoles has been reported through a novel HBTU-promoted methodology . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids . A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine .Molecular Structure Analysis

The benzimidazole core has become a highly sought after and privileged pharmacophore in drug discovery . Its structural similarity to purine makes it a key structural motif in drug design .Chemical Reactions Analysis

The common synthetic approaches employed to access benzimidazoles involve condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs . The presence of heterocycles modulates physicochemical properties and the pKa profile of therapeutic leads .Scientific Research Applications

Crystalline Properties and Synthesis

Crystallization and Structure

1H-Benzimidazole-2-carboxylic acid has been observed to crystallize in a zwitterionic form, forming a two-dimensional network through hydrogen bonds. This property is crucial for understanding its structural and physical characteristics (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Synthesis Techniques

The compound has been prepared efficiently through one-pot procedures, using catalysts like polyphosphoric acid. This method is beneficial for synthesizing various benzimidazole derivatives, highlighting its versatility in chemical synthesis (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Coordination Compounds and Luminescence

Lanthanide Coordination Polymers

1H-Benzimidazole-2-carboxylic acid has been used to construct lanthanide coordination polymers. These compounds exhibit unique structural features and show potential in luminescence applications (Xia et al., 2013).

Catalytic and Luminescent Properties

Various oxorhenium(V) complexes incorporating 1H-benzimidazole-2-carboxylic acid have shown significant catalytic activities in epoxidation reactions. This demonstrates its utility in catalysis and potential in creating luminescent materials (Machura et al., 2014).

Biological and Pharmacological Potential

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives, synthesized using 1H-Benzimidazole-2-carboxylic acid, have shown promising antimicrobial and antioxidant activities. This suggests its potential application in developing new therapeutic agents (Sindhe et al., 2016).

Spectroscopic Characterization

Detailed spectroscopic analysis, including DFT calculations, has been conducted on 1H-benzimidazole-2-carboxylic acid monohydrate. These studies are essential for understanding its electronic properties and potential applications in materials science (Sas, Çi̇fçi̇, & Kurt, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Benzimidazoles show promising utility in organic and scientific studies . The development of the benzimidazole core has emerged over the recent years due to its presence in a variety of bioactive substances . The use of non-environmental organic compounds and application of high energy synthetic methods are a problem for the pharmaceutical industry and for these important drugs’ synthesis . Therefore, the focus is on the green synthesis of benzimidazole derivatives .

properties

IUPAC Name |

benzimidazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)10-5-9-6-3-1-2-4-7(6)10/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJABXZWILYUAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396969 | |

| Record name | 1H-Benzimidazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52169-56-9 | |

| Record name | 1H-Benzimidazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)

![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)